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Compound of Interest

Compound Name: SRI-37330

Cat. No.: B12408043 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: SRI-37330 is a novel, orally bioavailable small molecule inhibitor of Thioredoxin-

Interacting Protein (TXNIP).[1][2] It has demonstrated significant anti-diabetic properties in

various mouse models, making it a promising therapeutic candidate for both Type 1 and Type 2

diabetes.[2][3] SRI-37330 primarily functions by inhibiting TXNIP expression, which leads to

reduced glucagon secretion, decreased hepatic glucose production, and reversal of hepatic

steatosis.[2][4] These application notes provide a summary of effective dosages and detailed

protocols for the use of SRI-37330 in preclinical mouse studies of diabetes.

Data Presentation: Optimal Dosage of SRI-37330
The optimal dosage of SRI-37330 can vary depending on the mouse model and the

experimental design. The following tables summarize the dosages cited in preclinical studies.

Table 1: SRI-37330 Dosage in Different Mouse Models of Diabetes
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Mouse
Model

Type of
Diabetes

Dosage
Administr
ation
Route

Duration Outcome Citations

db/db Mice

Type 2

(obesity-

induced)

Not

specified

In drinking

water

Several

days

Normalizati

on of blood

glucose

[3][5]

STZ-

induced
Type 1

Not

specified

Oral

gavage

(twice

daily)

Started

after onset

of overt

diabetes

Improved

glucose

homeostasi

s

[2][5][6]

Wild-type

C57BL/6J

N/A

(Safety/Tol

erance)

100

mg/kg/day

In drinking

water
3 weeks

Well-

tolerated;

no change

in body

weight

[1]

Wild-type

C57BL/6J

N/A

(Metabolic

Study)

100 mg/kg
Oral

gavage

3 doses,

12h apart

Used for

hyperinsuli

nemic-

euglycemic

clamp

studies

[1]

Table 2: Pharmacokinetic and Safety Profile of SRI-37330
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Parameter Value/Observation Citations

Oral Bioavailability 95% [5][7]

Efficacy Range
Effective in the nanomolar

range for reducing TXNIP
[5][7]

In Vitro Cytotoxicity None observed [5][6]

In Vivo Toxicity

No toxicity in mice, even at

doses ~10-fold above the

therapeutic dose

[5][6]

Off-Target Liabilities

Negative in Ames, CYP450

inhibition, and hERG inhibition

screens

[5][7]

Hypoglycemic Risk

Did not cause hypoglycemia,

even during insulin-induced

hypoglycemia

[3][5]

Signaling Pathway and Mechanism of Action
SRI-37330 exerts its anti-diabetic effects by inhibiting the expression of TXNIP. High glucose

levels typically induce TXNIP, which has detrimental effects on pancreatic beta-cell function

and survival.[1][3] By inhibiting the TXNIP promoter, SRI-37330 reduces TXNIP mRNA and

protein levels.[5][6] This initiates a cascade that improves glucose homeostasis primarily

through a reduction in glucagon levels and action, leading to decreased glucose production

from the liver.[2][5]
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Figure 1: Mechanism of action of SRI-37330.

Experimental Protocols
Induction of Diabetes in Mouse Models
A. Type 1 Diabetes: Multiple Low-Dose Streptozotocin (STZ) Model This model uses STZ, a

chemical toxic to pancreatic beta cells, to induce a state of insulin-dependent diabetes.[2]

Materials:

Streptozotocin (STZ)
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Sterile 0.1 M sodium citrate buffer, pH 4.5

C57BL/6J mice (or other appropriate strain)

Glucometer and test strips

Protocol:

Prepare a fresh solution of STZ in cold citrate buffer immediately before injection. A

common dosage is 40-55 mg/kg body weight.[8]

Inject mice intraperitoneally (IP) with the STZ solution once daily for 5 consecutive days.

Monitor blood glucose levels daily from a tail vein blood sample.

Diabetes is typically established 7-10 days after the first injection, confirmed by persistent

hyperglycemia (e.g., blood glucose > 250 mg/dL).[2]

Treatment with SRI-37330 can be initiated either to prevent the onset of diabetes (starting

with the STZ regimen) or to treat established diabetes (starting after hyperglycemia is

confirmed).[2]

B. Type 2 Diabetes: db/db Mouse Model db/db mice have a mutation in the leptin receptor

gene, leading to obesity, insulin resistance, and severe hyperglycemia. They are a well-

established model of Type 2 diabetes.[2]

Protocol:

Obtain db/db mice at an appropriate age (e.g., 6-8 weeks) when hyperglycemia is

developing or established.

No induction protocol is necessary. Monitor baseline blood glucose and body weight

before starting treatment.

SRI-37330 has been shown to be effective when administered in the drinking water,

leading to normalization of blood glucose within days.[3][5]

Administration of SRI-37330
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Oral Gavage:

Prepare a formulation of SRI-37330 in a suitable vehicle (e.g., 0.5% methylcellulose).

Administer the required dose (e.g., 100 mg/kg) using a gavage needle.[1]

Dosing can be performed once or twice daily as required by the experimental design.[5][6]

In Drinking Water:

Calculate the total daily dose required based on the average water consumption of the

mice and their body weight (e.g., 100 mg/kg/day).[1]

Dissolve the calculated amount of SRI-37330 in the daily volume of drinking water.

Provide the medicated water to the mice and replace it with a fresh solution daily.

In Vivo Metabolic Assays
A. Glucose Tolerance Test (GTT) A GTT assesses the ability of the mouse to clear a glucose

load from the blood.

Protocol:

Fast mice overnight (approximately 12-16 hours) with free access to water.

Record baseline blood glucose (t=0) from a tail vein sample.

Administer a 2 g/kg body weight bolus of glucose via IP injection.

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Improved glucose tolerance is indicated by a lower peak glucose level and a faster return

to baseline.

B. Insulin Tolerance Test (ITT) An ITT measures the whole-body response to insulin.

Protocol:
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Fast mice for 4-6 hours.

Record baseline blood glucose (t=0).

Administer human insulin (e.g., 0.75 U/kg body weight) via IP injection.

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

A greater percentage drop in blood glucose indicates higher insulin sensitivity. Note: SRI-
37330 has been found not to alter insulin sensitivity.[1]

C. Hyperinsulinemic-Euglycemic Clamp This is the gold-standard technique to assess insulin

sensitivity and glucose metabolism.[1]

Protocol:

Five days prior to the clamp, surgically implant catheters in the jugular vein for infusions.

After an overnight fast, administer SRI-37330 (e.g., 100 mg/kg by gavage, 3 doses, 12h

apart).[1]

Initiate a primed, continuous infusion of human insulin (e.g., 150 mU/kg priming followed

by 2.5 mU/kg/min).[1]

Monitor blood glucose every 5-10 minutes.

Infuse a 20% glucose solution at a variable rate to maintain euglycemia (e.g., ~120

mg/dL).

The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin

sensitivity. Studies show SRI-37330 primarily reduces basal hepatic glucose production

rather than increasing insulin-stimulated glucose uptake.[2]
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Figure 2: General workflow for evaluating SRI-37330.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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